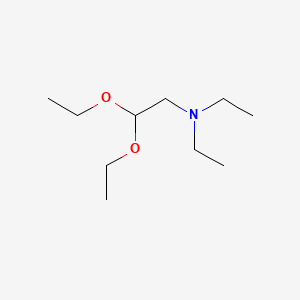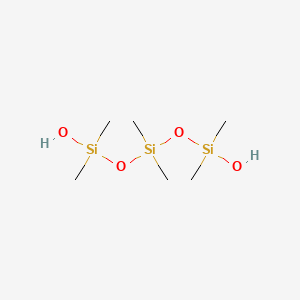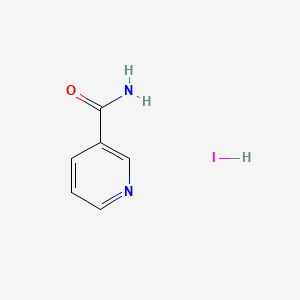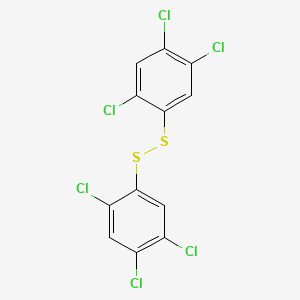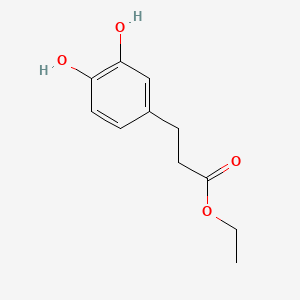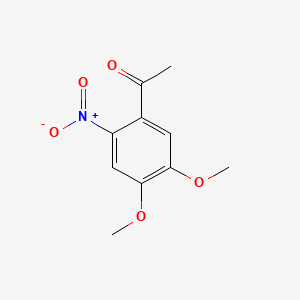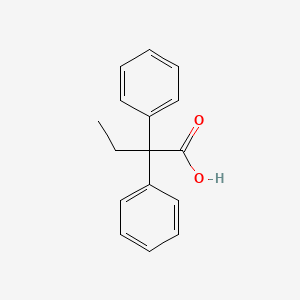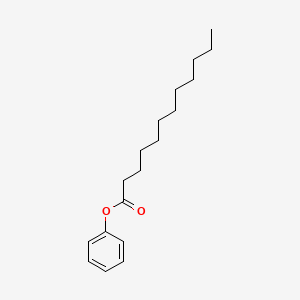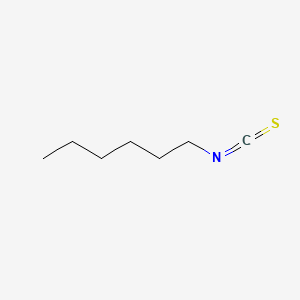
1,3,5-Triphenyl-1,5-pentanedione
Descripción general
Descripción
1,3,5-Triphenyl-1,5-pentanedione is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis. The compound is characterized by the presence of two carbonyl groups in a pentanedione backbone with three phenyl groups attached to the first, third, and fifth carbon atoms.
Synthesis Analysis
The synthesis of 1,3,5-triphenyl-1,5-pentanedione derivatives has been explored in several studies. An efficient and facile synthesis of 3-aryl-1,5-pentanedione derivatives, which are closely related to 1,3,5-triphenyl-1,5-pentanedione, has been reported under solvent-free conditions using NaOH as a catalyst . This method emphasizes high yields, simplicity, and environmental friendliness. Additionally, the synthesis of substituted 3-benzoyl-1,2,3,4-tetrahydropyridines through the addition of primary amines to 1,3,5-triphenyl-2-methylidene-1,5-pentanedione has been described, showcasing the reactivity of the compound towards nucleophiles .
Molecular Structure Analysis
The molecular structure of 1,3,5-triphenyl-1,5-pentanedione has been determined through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic space group P21/n and features a cis arrangement of the carbonyl groups . The phenyl rings in the structure are likely to influence the reactivity and physical properties of the compound.
Chemical Reactions Analysis
1,3,5-Triphenyl-1,5-pentanedione has been used as a synthon for the synthesis of novel heterocycles, demonstrating its versatility in chemical reactions. It has been utilized to incorporate various heteroatoms such as N, O, and S to obtain precursors for spiro heterocycles . The compound's reactivity with hydrogen sulfide has also been explored, leading to the formation of thiapyrylium salts and other sulfur-containing cycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triphenyl-1,5-pentanedione are influenced by its molecular structure. The presence of phenyl groups and carbonyl functionalities contribute to its reactivity and potential applications in organic synthesis. The crystal structure analysis provides insights into the solid-state conformation of the molecule, which is important for understanding its reactivity and interactions with other molecules .
Aplicaciones Científicas De Investigación
Structural Characterization
1,3,5-Triphenyl-1,5-pentanedione has been a subject of structural analysis. Das et al. (1994) prepared and characterized it using spectroscopic methods and single crystal X-ray analysis, revealing a monoclinic crystal structure with the two carbonyl groups in a mutually cis arrangement (Das et al., 1994).
Synthesis and Reactivity
The compound has been utilized in various synthesis processes. Pavel' and Tilichenko (1979) demonstrated its reactivity by adding methyl- and cyclohexylamines to obtain substituted tetrahydropyridines (Pavel' & Tilichenko, 1979). Padmavathi et al. (2002) used a related compound, 1,5-Diphenyl-3,3-dicyano-1,5-pentanedione, to synthesize novel spiro heterocycles, illustrating its potential in creating diverse organic structures (Padmavathi et al., 2002).
Novel Compound Formation
Moskovkina et al. (1986) explored the preparation of 2-hydroxy-1,3,5-triphenyl-1,5-pentanedione, leading to various heterocycle derivatives. This research highlights the compound's versatility in forming new chemical structures (Moskovkina et al., 1986).
Efficient Synthesis Techniques
Zha et al. (2016) reported an efficient synthesis of 3-aryl-1,5-pentanedione derivatives from 1,3,5-Triphenyl-1,5-pentanedione, emphasizing its role in facilitating simple, high-yield, and environmentally friendly synthetic processes (Zha et al., 2016).
Environmental and Economic Benefits
Lu et al. (2006) highlighted the environmental and economic advantages of synthesizing 1,3,5-triaryl-1,5-pentanediones, noting the reduced use of toxic materials and lower costs (Lu et al., 2006).
Application in Organic Photochemistry
Zimmerman et al. (1981) investigated the photochemistry of a related compound, 1,1,4-triphenyl-1,4-pentadiene, revealing insights into the mechanism of photochemical reactions and their potential applications (Zimmerman et al., 1981).
Antibacterial Properties
Suriyakala et al. (2022) studied the antibacterial effects of derivatives from 1,3,5-triphenyl-pentane-1,5-dione, indicating its potential use in medicinal chemistry (Suriyakala et al., 2022).
Reactions with Hydrogen Sulfide
Kharchenko et al. (1975) explored the reactions of 1,5-Diphenyl-2,4-dimethyl-1,5-pentanedione with hydrogen sulfide, contributing to the understanding of its chemical behavior and potential applications in sulfur chemistry (Kharchenko et al., 1975).
Mecanismo De Acción
Target of Action
It is known that this compound is used in various chemical reactions, suggesting that its targets could be other reactants in these reactions .
Mode of Action
1,3,5-triphenylpentane-1,5-dione is involved in an acid-catalyzed condensation with benzaldehyde. This reaction is accompanied by the Nazarov cyclization, resulting in the formation of substituted indanone or indeno[1,2-b]pyran in a one-pot process . This suggests that the compound interacts with its targets (other reactants) to form new compounds.
Biochemical Pathways
The compound’s involvement in the nazarov cyclization suggests that it may play a role in the formation of cyclic compounds .
Result of Action
The result of the action of 1,3,5-triphenylpentane-1,5-dione is the formation of substituted indanone or indeno[1,2-b]pyran . These are new compounds formed as a result of the interaction of 1,3,5-triphenylpentane-1,5-dione with benzaldehyde in the presence of acids.
Action Environment
The environment in which 1,3,5-triphenylpentane-1,5-dione acts can influence its action, efficacy, and stability. For instance, the presence of acids is necessary for the compound to undergo the Nazarov cyclization . Therefore, the pH of the environment could be a significant factor influencing the compound’s action.
Propiedades
IUPAC Name |
1,3,5-triphenylpentane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20/h1-15,21H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFIJFCIFAVGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211674 | |
| Record name | 1,3,5-Triphenyl-1,5-pentadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triphenyl-1,5-pentanedione | |
CAS RN |
6263-84-9 | |
| Record name | 1,3,5-Triphenyl-1,5-pentadione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6263-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triphenyl-1,5-pentadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-TRIPHENYL-PENTANE-1,5-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to obtain 1,3,5-Triphenylpentane-1,5-dione?
A1: 1,3,5-Triphenylpentane-1,5-dione can be synthesized through various methods, with a common approach involving the base-catalyzed condensation of acetophenone and benzaldehyde. [, , , ] This reaction typically yields a mixture of products, including the desired 1,3,5-Triphenylpentane-1,5-dione and byproducts like (1RS,2SR,3RS,4SR,5RS)-2,4-Dibenzoyl-1,3,5-triphenylcyclohexan-1-ol. [] Another method utilizes a one-pot synthesis involving 2-Benzyl-1,3,5-triphenylpentane-1,5-dione as an intermediate. []
Q2: What is the significance of the byproducts formed during the synthesis of 1,3,5-Triphenylpentane-1,5-dione?
A2: Studying the byproducts, such as (1RS,2SR,3RS,4SR,5RS)-2,4-Dibenzoyl-1,3,5-triphenylcyclohexan-1-ol, provides insights into the reaction mechanism and potential side reactions. [] Understanding these side reactions allows for optimization of the synthetic procedure to maximize the yield of the desired 1,3,5-Triphenylpentane-1,5-dione.
Q3: What are the potential applications of 1,3,5-Triphenylpentane-1,5-dione in organic synthesis?
A3: 1,3,5-Triphenylpentane-1,5-dione serves as a versatile building block in organic synthesis. One notable application is its reaction with 3-pyrazolamines in the presence of a base, leading to the formation of 5,7-diphenylpyrazolo[1,5-a]pyrimidines through a C-C bond cleavage mechanism. [] This highlights the potential of 1,3,5-Triphenylpentane-1,5-dione as a precursor for various heterocyclic compounds with potential biological activities.
Q4: Has the structure of 1,3,5-Triphenylpentane-1,5-dione been confirmed, and what insights does it provide?
A4: Yes, the structure of 1,3,5-Triphenylpentane-1,5-dione has been elucidated using techniques like X-ray crystallography. [] This structural data confirms its molecular formula (C23H20O2) and offers insights into its three-dimensional conformation, which is crucial for understanding its reactivity and potential interactions with other molecules.
Q5: Are there alternative reaction pathways using 1,3,5-Triphenylpentane-1,5-dione as a starting material?
A5: Research shows that 1,3,5-Triphenylpentane-1,5-dione can undergo acid-catalyzed condensation reactions with benzaldehyde. [, ] Interestingly, this reaction proceeds through a domino mechanism, highlighting a distinct reactivity profile compared to the base-induced cyclization with pyrazoles. These findings suggest further exploration of 1,3,5-Triphenylpentane-1,5-dione's reactivity under diverse conditions to uncover new synthetic applications.
Q6: What are the future directions for research on 1,3,5-Triphenylpentane-1,5-dione?
A6: Future research could explore the use of computational chemistry methods to model and predict the reactivity of 1,3,5-Triphenylpentane-1,5-dione in various chemical reactions. [] This could guide the development of novel synthetic routes to diverse heterocyclic compounds and potentially identify new applications in materials science. Additionally, investigating the biological activity of 1,3,5-Triphenylpentane-1,5-dione derivatives could unveil potential pharmaceutical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



